molecular formula C5H14Sn B1615993 Stannane, ethyltrimethyl- CAS No. 3531-44-0

Stannane, ethyltrimethyl-

Cat. No.: B1615993
CAS No.: 3531-44-0
M. Wt: 192.87 g/mol
InChI Key: VDYIOWXZMNKCHN-UHFFFAOYSA-N
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Preparation Methods

Stannane, ethyltrimethyl- can be synthesized through various methods. One common synthetic route involves the reaction of trimethyltin chloride with ethylmagnesium bromide in an ether solvent. The reaction proceeds as follows:

(CH3)3SnCl+C2H5MgBr(CH3)3SnC2H5+MgClBr(CH_3)_3SnCl + C_2H_5MgBr \rightarrow (CH_3)_3SnC_2H_5 + MgClBr (CH3​)3​SnCl+C2​H5​MgBr→(CH3​)3​SnC2​H5​+MgClBr

This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product . Industrial production methods often involve similar organometallic reactions, scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Stannane, ethyltrimethyl- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halides, oxygen, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Stannane, ethyltrimethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which stannane, ethyltrimethyl- exerts its effects involves its ability to form stable tin-carbon bonds. In chemical reactions, it acts as a source of tin, facilitating the formation of new carbon-carbon bonds through processes like the Stille coupling . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Stannane, ethyltrimethyl- can be compared with other organotin compounds such as trimethyltin chloride and diethyltin diiodide. These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, trimethyltin chloride is commonly used in organic synthesis, while diethyltin diiodide has historical significance as one of the first organotin compounds discovered .

Properties

IUPAC Name

ethyl(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5.3CH3.Sn/c1-2;;;;/h1H2,2H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYIOWXZMNKCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188818
Record name Stannane, ethyltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3531-44-0
Record name Stannane, ethyltrimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003531440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, ethyltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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